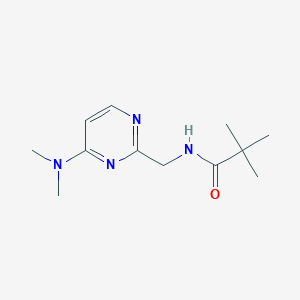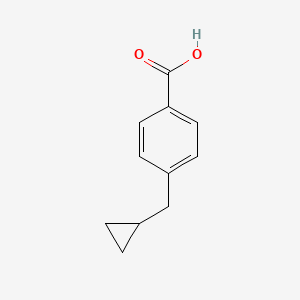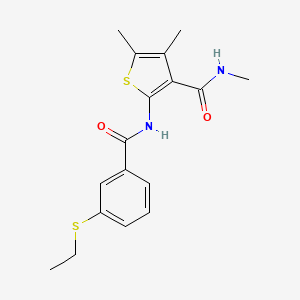
4-((1H-imidazol-1-yl)methyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1H-imidazol-1-yl)methyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
The synthesis of substituted imidazo[1,5-a]pyrazines, including those related to the target compound, showcases the regioselective metalation strategies that afford a range of functionalized derivatives. These processes demonstrate the versatility in modifying the core structure for potential applications in drug discovery and development. For instance, benzamide derivatives obtained from metalation chemistry followed by Suzuki cross coupling can undergo further transformations to explore novel tricyclic ring systems, suggesting a pathway for creating new pharmacophores or molecular probes (J. Board et al., 2009).
Reactivity with Nucleophiles
Research into the reactivity of imidazotetrazinones and related heterocycles indicates that modifications at specific positions can alter their cytotoxic properties, which is crucial for designing antitumor drugs. Molecular modeling techniques assist in designing analogs that are isosteric with known drugs but incapable of ring opening to alkylating species, contributing to the understanding of their mode of action and the design of safer therapeutic agents (A. Clark et al., 1995).
Antimicrobial Activity
Thiosemicarbazide derivatives, serving as precursors for synthesizing various heterocyclic compounds, have shown antimicrobial activity. This highlights the potential of the target compound and its derivatives in contributing to the development of new antimicrobial agents, addressing the growing need for novel antibiotics due to increasing resistance (W. Elmagd et al., 2017).
Interaction with DNA
Compounds related to the target molecule have been studied for their ability to interact with DNA, particularly in the context of antitumor activity. For example, temozolomide derivatives preferentially methylate guanines within guanine-rich sequences, offering insights into the design of chemotherapeutic agents that target specific DNA regions for cancer treatment (A. Clark et al., 1995).
Electrophysiological Activity
N-substituted imidazolylbenzamides, including compounds structurally similar to the target, have been synthesized and evaluated for their cardiac electrophysiological activity. This research suggests potential applications in developing new class III antiarrhythmic agents, highlighting the importance of the imidazolyl group in modulating electrophysiological properties (T. K. Morgan et al., 1990).
Eigenschaften
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c26-20(17-6-4-16(5-7-17)12-24-9-8-21-15-24)23-18-11-22-25(13-18)14-19-3-1-2-10-27-19/h4-9,11,13,15,19H,1-3,10,12,14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQFYQJFORUKNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2736643.png)
![1-(4-acetylphenyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2736645.png)







![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2736659.png)
![Ethyl 2-{1-[(4-methoxyphenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2736660.png)
![6,7-Dimethoxy-2-(2-methoxybenzoyl)-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2736661.png)

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2736664.png)
